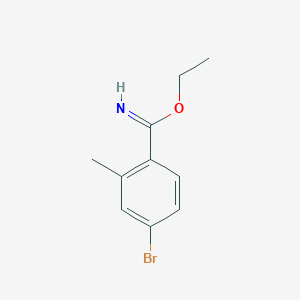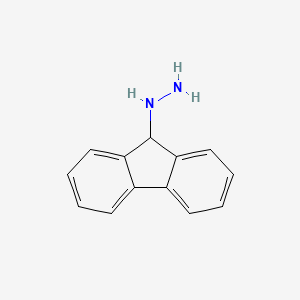
2(3H)-Benzofuranone, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3H-1-benzofuran-2-one is a heterocyclic organic compound with the molecular formula C9H8O2 It is a derivative of benzofuran, characterized by a fused benzene and furan ring system with a methyl group at the third position and a ketone group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3H-1-benzofuran-2-one can be achieved through several methods:
Friedel-Crafts Alkylation and Lactonization: This method involves the alkylation of polyphenols followed by intramolecular lactonization.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction process, leading to the formation of benzofuran derivatives under controlled conditions.
One-Pot Synthesis: This approach involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents or the use of palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of 3-methyl-3H-1-benzofuran-2-one typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-3H-1-benzofuran-2-one undergoes various chemical reactions, including:
Condensation Reactions: It can condense with aldehydes in the presence of morpholine acetate to yield substituted 2-(arylidene)benzofuran-3(2H)-ones.
Bromination: The methyl group at the third position can be brominated using appropriate brominating agents.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions.
Morpholine Acetate: Acts as a catalyst in condensation reactions.
Brominating Agents: Used for the bromination of the methyl group.
Major Products Formed
Substituted 2-(arylidene)benzofuran-3(2H)-ones: Formed through condensation reactions.
Brominated Derivatives: Formed through bromination of the methyl group.
Aplicaciones Científicas De Investigación
3-methyl-3H-1-benzofuran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-methyl-3H-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to cellular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-3H-benzofuran-2-one: A closely related compound with a hydroxyl group at the third position.
2-arylbenzofuran: Another derivative with an aryl group at the second position.
Uniqueness
3-methyl-3H-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
111783-85-8 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
3-methyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-6H,1H3 |
Clave InChI |
NBVPQDYEDMAMFR-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


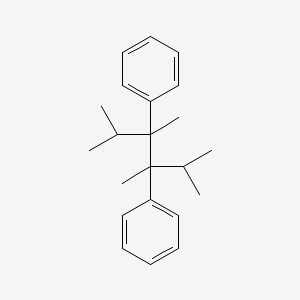
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
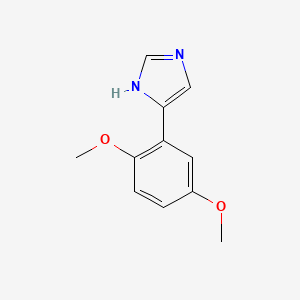

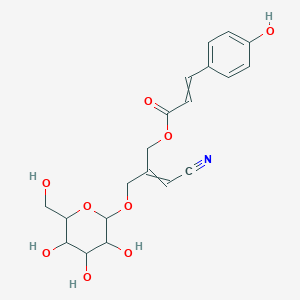
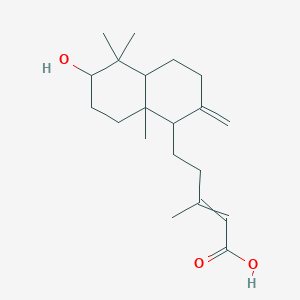
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
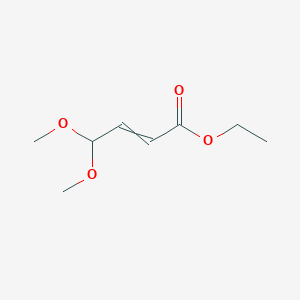
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
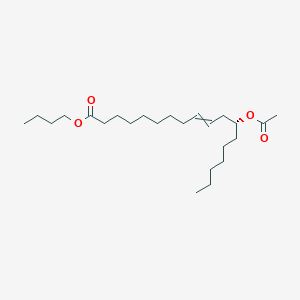
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)

